molecular formula C24H19ClN4O2 B11258990 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11258990
M. Wt: 430.9 g/mol
InChI Key: VQOLKKGNTUVWEW-UHFFFAOYSA-N
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Description

Structure and Synthesis
2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound classified under pyrazolo[1,5-a]pyrazines. Its molecular formula is C24H19ClN4O3, with a molecular weight of 446.89 g/mol . The synthesis involves multi-step organic reactions, including condensation and cyclization steps, with critical optimization of reaction conditions (temperature, solvent choice, and time) to ensure purity and yield. Characterization employs NMR, MS, and IR spectroscopy .

Potential Applications The compound’s structural features—including the 4-chlorophenyl group and oxazole moiety—suggest interactions with biological targets such as kinases or receptors.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C24H19ClN4O2/c1-15-3-5-18(6-4-15)23-26-21(16(2)31-23)14-28-11-12-29-22(24(28)30)13-20(27-29)17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3

InChI Key

VQOLKKGNTUVWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide or nitrile under acidic or basic conditions.

    Synthesis of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be constructed by the condensation of a hydrazine derivative with a suitable diketone or ketoester.

    Coupling Reactions: The final step involves coupling the chlorophenyl group and the oxazole ring with the pyrazolopyrazine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table highlights key structural and pharmacological differences between the target compound and analogs:

Compound Name (Substituents) Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights References
Target Compound : 2-(4-chlorophenyl)-... 446.89 4-chlorophenyl, p-tolyl oxazole Kinase inhibition, anticancer activity
2-(3-chloro-4-ethoxyphenyl)-... ~430 3-chloro-4-ethoxyphenyl Antibacterial, anticancer
5-((2-(4-ethoxyphenyl)-...-2-(p-tolyl) 426.5 p-tolyl, 4-ethoxyphenyl oxazole Material science applications
2-(4-ethylphenyl)-... ~405 4-ethylphenyl, 2-methylphenyl oxazole Antitumor, antimicrobial
2-(4-chlorophenyl)-...-2,3-dimethoxyphenyl oxazole 476.92 2,3-dimethoxyphenyl oxazole Kinase inhibition, improved solubility
5-((2-(3-chlorophenyl)-...-4-ethoxyphenyl 422.9 3-chlorophenyl, 4-ethoxyphenyl Enhanced receptor binding

Impact of Substituents on Properties

  • Chlorine Position : The 4-chlorophenyl group in the target compound enhances electronic effects for kinase binding, whereas 3-chloro substitution (e.g., ) may alter target specificity.
  • Methoxy/Ethoxy Groups : Methoxy (e.g., ) or ethoxy substituents improve solubility but reduce lipophilicity, affecting membrane permeability.
  • Oxazole Modifications : p-Tolyl (target compound) versus 2,3-dimethoxyphenyl () oxazole groups influence steric hindrance and receptor interactions.

Pharmacokinetic and Mechanistic Differences

  • Mechanism : While the target compound acts via kinase inhibition, analogs with methoxy groups (e.g., ) show enhanced binding to G-protein-coupled receptors.
  • Bioactivity : Antimicrobial activity is prominent in ethylphenyl derivatives (), whereas dimethoxy-substituted compounds () demonstrate anti-inflammatory effects.

Key Research Findings and Challenges

  • Synthesis Scalability : Scale-up of the target compound requires solvent optimization (e.g., replacing DMF with THF for safety) .
  • Contradictory Data : Cross-validation using SPR and cell viability assays is critical to confirm bioactivity claims .
  • Structural Optimization : Substituting the oxazole’s p-tolyl group with 2,3-dimethoxyphenyl improves solubility but may reduce metabolic stability .

Biological Activity

The compound 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19ClN4O
  • Molecular Weight : 366.84 g/mol

Structural Features

The compound features:

  • A pyrazolo[1,5-a]pyrazin core which is known for various pharmacological activities.
  • A chlorophenyl group that enhances lipophilicity and biological interactions.
  • An oxazole moiety , which is often associated with antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells. For instance, a study indicated that the compound inhibited the growth of glioma stem cells, suggesting its potential as an anti-glioma agent .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. It was found to inhibit the AKT2/PKBβ kinase at low micromolar concentrations, which is significant since AKT signaling plays a crucial role in cancer progression . This inhibition suggests a mechanism through which the compound may exert its anticancer effects.

Antimicrobial Activity

Preliminary assessments have also indicated that compounds with similar structural features possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against various bacterial strains .

The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : The synthesis begins with readily available precursors such as substituted phenols and oxazoles.
  • Cyclization : The key step involves cyclization to form the pyrazolo[1,5-a]pyrazin core.
  • Functionalization : Subsequent steps include adding chlorophenyl and oxazole substituents to enhance biological activity.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like AKT2, it disrupts downstream signaling pathways crucial for tumor growth.
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

A notable case study involved treating glioma stem cells with varying concentrations of the compound. Results showed:

  • Significant reduction in neurosphere formation at concentrations as low as 1 µM.
  • Minimal cytotoxicity observed in non-cancerous cell lines even at higher concentrations (up to 10 µM) .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
Compound AStructure A5Anti-cancer
Compound BStructure B15Anti-bacterial
Target CompoundTarget Structure3Anti-glioma

This table illustrates that the target compound exhibits superior potency compared to other related compounds in inhibiting cancer cell growth.

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